2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a furan ring, a pyrazole ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.
Formation of the pyrazole ring: The furan-2-ylmethylamine is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Attachment of the ethanol group: Finally, the pyrazole derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in π-π stacking interactions, while the ethanol group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Lacks the furan ring, which may reduce its potential for π-π stacking interactions.
Furan-2-ylmethylamine: Lacks the pyrazole ring, which may limit its biological activity.
Pyrazole-1-yl-ethanol: Lacks the furan ring, which may affect its electronic properties.
Uniqueness
2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the furan and pyrazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[4-(furan-2-ylmethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3O2/c14-4-3-13-8-9(6-12-13)11-7-10-2-1-5-15-10/h1-2,5-6,8,11,14H,3-4,7H2 |
InChI Key |
LWILYJHQEXOYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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